4-(4-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(4-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound belonging to the pyrazolo[3,4-b]pyridin-6-one family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridin-6-one core with various phenyl and methoxyphenyl substituents
Mechanism of Action
Target of Action
The primary target of this compound, also known as Bionet1_003371, is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
The compound interacts with its target, tubulin, by binding to the colchicine site . This binding inhibits the polymerization of tubulin into microtubules, disrupting the normal function of the cytoskeleton . As a result, the compound can inhibit cell migration and induce cell cycle arrest in the G2/M phase .
Biochemical Pathways
The compound’s action primarily affects the microtubule dynamics within the cell . By inhibiting tubulin polymerization, it disrupts the formation and function of the mitotic spindle, a structure crucial for chromosome segregation during cell division . This disruption leads to cell cycle arrest in the G2/M phase, preventing the cell from dividing .
Result of Action
The compound’s action results in apoptosis of cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to remove damaged or unnecessary cells. By inducing cell cycle arrest and disrupting microtubule dynamics, the compound triggers apoptosis in cancer cells .
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-component reactions (MCRs). One common method includes the reaction of tryptamine with other reagents to form the polyheterocyclic analogue . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as tetrakis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme interactions and cellular pathways.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
When compared to other pyrazolo[3,4-b]pyridin-6-one derivatives, 4-(4-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one stands out due to its unique substituents, which confer distinct chemical and biological properties. Similar compounds include other pyrazolo[3,4-b]pyridin-6-one derivatives with different substituents, such as 4-(3-methoxyphenyl)piperazin-1-yl and 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl derivatives . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,3-diphenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-30-20-14-12-17(13-15-20)21-16-22(29)26-25-23(21)24(18-8-4-2-5-9-18)27-28(25)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSNKLYGUCHNQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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